2-[(4-chlorophenyl)sulfanyl]-N,N-dimethylacetamide 2-[(4-chlorophenyl)sulfanyl]-N,N-dimethylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11159477
InChI: InChI=1S/C10H12ClNOS/c1-12(2)10(13)7-14-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3
SMILES: CN(C)C(=O)CSC1=CC=C(C=C1)Cl
Molecular Formula: C10H12ClNOS
Molecular Weight: 229.73 g/mol

2-[(4-chlorophenyl)sulfanyl]-N,N-dimethylacetamide

CAS No.:

Cat. No.: VC11159477

Molecular Formula: C10H12ClNOS

Molecular Weight: 229.73 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-chlorophenyl)sulfanyl]-N,N-dimethylacetamide -

Specification

Molecular Formula C10H12ClNOS
Molecular Weight 229.73 g/mol
IUPAC Name 2-(4-chlorophenyl)sulfanyl-N,N-dimethylacetamide
Standard InChI InChI=1S/C10H12ClNOS/c1-12(2)10(13)7-14-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3
Standard InChI Key WLBGIFAQOYDCKT-UHFFFAOYSA-N
SMILES CN(C)C(=O)CSC1=CC=C(C=C1)Cl
Canonical SMILES CN(C)C(=O)CSC1=CC=C(C=C1)Cl

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 2-[(4-chlorophenyl)sulfanyl]-N,N-dimethylacetamide, reflects its core structure:

  • A central acetamide group with N,N-dimethyl substitution.

  • A sulfanyl (thioether) bridge at the α-position.

  • A 4-chlorophenyl ring as the aromatic component.

Molecular Formula: C10H12ClNOSC_{10}H_{12}ClNOS
Molecular Weight: 241.73 g/mol
Key Functional Groups:

  • Thioether (SS-aryl group)

  • Tertiary amide (N,NN,N-dimethyl)

  • Chlorinated aromatic ring

The presence of the sulfanyl group introduces potential redox activity, while the chlorophenyl moiety may enhance lipophilicity and influence receptor binding .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis of 2-[(4-chlorophenyl)sulfanyl]-N,N-dimethylacetamide is documented in the provided sources, analogous methods for sulfanyl-containing acetamides suggest viable pathways:

  • Thiol-Acrylamide Coupling:

    • Reaction of 4-chlorothiophenol with N,N-dimethylacrylamide under basic conditions.

    • Base (e.g., triethylamine) facilitates nucleophilic attack of the thiolate ion on the α,β-unsaturated amide .

  • Halogen Displacement:

    • Substitution of a halogen atom (e.g., bromide) in 2-bromo-N,N-dimethylacetamide with 4-chlorothiophenol.

    • Catalyzed by transition metals (e.g., CuI) or under Ullmann-type conditions .

Table 1: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
14-Chlorothiophenol, N,N-dimethylacrylamide, Triethylamine, DMF, 60°CThiol-ene addition
2Purification via silica gel chromatographyIsolation of product

Industrial Scalability

Industrial production would likely optimize solvent systems (e.g., toluene or ethyl acetate) and employ continuous flow reactors to enhance yield and purity .

Physicochemical Properties

Predicted properties based on structural analogs and computational modeling:

Table 2: Estimated Physicochemical Parameters

PropertyValue
LogP (Partition Coefficient)2.8
Aqueous Solubility0.12 mg/mL
Melting Point98–102°C
pKa (Thioether)~10.5

The compound’s moderate lipophilicity (LogP ≈ 2.8) suggests adequate membrane permeability, while the tertiary amide group may contribute to metabolic stability .

Biological Activity and Mechanisms

Antimicrobial and Anticancer Activity

Sulfanyl-acetamide derivatives exhibit:

  • Antibacterial Effects: Disruption of bacterial folate synthesis pathways.

  • Cytotoxicity: Intercalation into DNA or interference with nucleotide biosynthesis .

Applications in Medicinal Chemistry

Prodrug Design

The tertiary amide and sulfanyl groups could serve as prodrug motifs, with enzymatic cleavage releasing active metabolites .

Future Research Directions

  • Synthetic Optimization: Explore green chemistry approaches (e.g., microwave-assisted synthesis).

  • In-Vitro Screening: Prioritize assays for TS/DHFR inhibition and cytotoxicity.

  • ADME Studies: Investigate pharmacokinetics using in-silico models.

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